molecular formula C10H11BrOS B14076191 1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one

1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one

Cat. No.: B14076191
M. Wt: 259.16 g/mol
InChI Key: YOMOMWQXACRZST-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a propanone moiety

Preparation Methods

The synthesis of 1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromomethylbenzene and 2-mercaptopropanone.

    Reaction Conditions: The bromomethyl group is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent. The mercapto group is introduced via a thiolation reaction, typically using thiourea or hydrogen sulfide.

    Industrial Production: Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Condensation Reactions: The carbonyl group in the propanone moiety can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.

Scientific Research Applications

1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer or antimicrobial properties.

    Material Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromomethyl group acts as an electrophile, reacting with nucleophiles such as thiols or amines in biological systems. This covalent modification can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one can be compared with similar compounds such as:

    1-(4-Bromomethylphenyl)propan-1-one: Similar structure but lacks the mercapto group, resulting in different reactivity and applications.

    1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one: The chlorine atom replaces the bromine atom, leading to variations in reactivity and biological activity.

    1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one:

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H11BrOS/c1-2-9(12)8-5-3-4-7(6-11)10(8)13/h3-5,13H,2,6H2,1H3

InChI Key

YOMOMWQXACRZST-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1S)CBr

Origin of Product

United States

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